Dnacin B1 is a novel compound classified as a naphthyridinomycin-type antibiotic, primarily produced by certain strains of the actinobacterium Actinosynnema pretiosum. This compound has garnered attention due to its potential antitumor properties and its unique biosynthetic pathway, which involves a series of enzymatic reactions leading to its formation. The molecular formula of Dnacin B1 is C19H24N4O5, distinguishing it from its counterpart, Dnacin A1, which has a slightly different structure and formula (C20H23N5O4) .
The primary source of Dnacin B1 is the Actinosynnema pretiosum subsp. auranticum, specifically strains DSM 44131 T and X47. These strains have been genetically characterized to elucidate the biosynthetic gene clusters responsible for Dnacin B1 production. The discovery of these gene clusters has been facilitated by advances in genome sequencing and bioinformatics, allowing researchers to identify the open reading frames involved in the biosynthesis of this antibiotic .
Dnacin B1 falls under the category of natural products with significant biological activity, particularly as an antibiotic. It is classified within the broader family of naphthyridinomycin antibiotics, which are known for their antitumor and antimicrobial properties. The classification is based on its structural features and biological functions .
The biosynthesis of Dnacin B1 involves a complex pathway characterized by several key enzymatic steps. The primary precursor for Dnacin B1 is p-aminophenylalanine (PAPA), which undergoes various modifications through non-ribosomal peptide synthetases (NRPS) and other tailoring enzymes. The gene cluster responsible for Dnacin B1 synthesis spans approximately 66.9 kb and contains 41 open reading frames that encode enzymes crucial for its biosynthesis .
The synthesis pathway includes:
The molecular structure of Dnacin B1 features a complex arrangement typical of naphthyridinomycin antibiotics. Its structure includes multiple rings and functional groups that contribute to its biological activity.
Dnacin B1 is known to undergo various chemical reactions that can modify its structure and affect its biological activity. Key reactions include:
Kinetic studies have shown that Dnacin B1 inhibits specific enzymes such as Cdc25B in a non-competitive manner, which is significant for understanding its mechanism of action against cancer cells .
The mechanism by which Dnacin B1 exerts its antitumor effects involves inhibition of key cellular processes. It primarily targets regulatory proteins involved in cell cycle progression.
Research indicates that Dnacin B1 modifies target enzymes through covalent interactions, leading to disrupted cell signaling pathways essential for tumor growth . This mechanism positions Dnacin B1 as a potential candidate for further development in cancer therapeutics.
Dnacin B1 has significant potential in various scientific fields:
Dnacin B1 was first isolated in the early 1990s from the rare actinobacterium Actinosynnema pretiosum subsp. auranticum (strain DSM 44131T, formerly classified as Nocardia sp. No. C-14482). Initial structural characterization identified it as a naphthyridinomycin-type antibiotic with potent antitumor activity [2]. The compound remained obscure for decades due to low native production levels in wild-type strains. In 2020, a breakthrough in genome mining revealed its biosynthetic gene cluster (BGC) through comparative analysis of four Actinosynnema strains [1] [3]. Researchers identified a 66.9 kb BGC in strains DSM 44131T and X47 using Illumina MiSeq sequencing and antiSMASH analysis, which exhibited 64% similarity to the naphthyridinomycin (NDM) BGC [1]. Fermentation optimization in J medium supplemented with resin HP-20 was critical for detectable production (confirmed via HPLC-MS), resolving previous challenges in observing the compound [1] [3]. This genomic approach confirmed the taxonomic origin of dnacin B1 within the Actinosynnema genus, which is phylogenetically closely related to Nocardia and known for producing bioactive metabolites like ansamitocin and nocardicins [3].
Dnacin B1 belongs to the tetrahydroisoquinoline (THIQ) alkaloid family, a class of natural products characterized by a fused tetracyclic framework that enables DNA minor groove alkylation [1] [7]. THIQ biosynthesis follows a conserved biochemical logic involving:
Table 1: Key Genes in Dnacin B1 Biosynthetic Gene Cluster (BGC)
Gene | Function | Module/Feature |
---|---|---|
dinL, dinM, dinN, dinO | NRPS subunits | Core scaffold assembly |
dinV, dinE, dinF | PAPA biosynthesis | Quinone precursor formation |
dinP | Pictet-Spenglerase | THIQ ring cyclization |
dinR | Regulatory protein | Pathway control |
Adapted from functional gene analysis in [1]
Dnacin B1’s BGC spans 41 open reading frames (ORFs) organized into functional modules for NRPS assembly, extender unit activation, tailoring, and resistance [1] [3]. Deletion of a 9.7 kb NRPS region (genes dinL, dinM, dinN, dinO) abolished dnacin B1 production, confirming the BGC’s essential role [3]. This genetic architecture aligns with THIQ antibiotics like saframycin and naphthyridinomycin but distinguishes dnacin B1 through its unique p-aminophenylalanine (PAPA) extender unit [7].
Dnacin B1 (C₁₉H₂₄N₄O₅) and its analog dnacin A1 (C₂₀H₂₃N₅O₄) exhibit structural innovations absent in classical naphthyridinomycin-type antibiotics [2] [9]:
Table 2: Structural Comparison of Dnacin B1 with Related THIQs
Antibiotic | Molecular Formula | Quinone Precursor | Key Structural Feature |
---|---|---|---|
Dnacin B1 | C₁₉H₂₄N₄O₅ | PAPA | p-Aminoquinone; α-carbinolamine |
Naphthyridinomycin (NDM) | C₂₃H₂₉N₃O₆ | Tyrosine | Unsubstituted quinone |
Saframycin A | C₃₇H₄₂N₆O₁₁ | Tyrosine | Quinone; pentacyclic core |
Ecteinascidin 743 | C₃₉H₄₃N₃O₁₁ | DOPA | Bis-tetrahydroisoquinoline |
Data compiled from [2] [7] [9]
The PAPA unit’s biosynthetic origin was further elucidated through biochemical studies of nine aminotransferases in DSM 44131T. APAT4 and APAT9 demonstrated efficient transamination of p-amino-phenylpyruvic acid (PAPP) to PAPA, enabling the unique quinone modification [1]. This structural feature underpins dnacin B1’s mechanism of action: inhibition of DNA synthesis via cdc25B phosphatase interference [2].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7